4-bromo-2-methylphenyl [1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-methylphenyl [1,1'-biphenyl]-4-carboxylate is an organic compound with the molecular formula C20H15BrO2 and a molecular weight of 367.2 g/mol. This compound is characterized by the presence of a bromine atom, a methyl group, and a biphenyl carboxylate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-bromo-2-methylphenyl [1,1'-biphenyl]-4-carboxylate typically involves the bromination of 2-methylphenyl biphenyl-4-carboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial production methods may involve large-scale bromination processes using continuous flow reactors to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
4-bromo-2-methylphenyl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-methoxy-2-methylphenyl biphenyl-4-carboxylate .
Scientific Research Applications
4-bromo-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the field of oncology and anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-bromo-2-methylphenyl [1,1'-biphenyl]-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and biphenyl moiety play crucial roles in the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
4-bromo-2-methylphenyl [1,1'-biphenyl]-4-carboxylate can be compared with similar compounds such as:
Methyl 4’- (Bromomethyl)biphenyl-2-carboxylate: This compound has a similar structure but with a methyl ester group instead of a carboxylate group.
4-Bromomethyl-2-cyanobiphenyl: This compound contains a cyano group instead of a carboxylate group, which significantly alters its reactivity and applications.
4’-Hydroxy-4-biphenylcarbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C20H15BrO2 |
---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
(4-bromo-2-methylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C20H15BrO2/c1-14-13-18(21)11-12-19(14)23-20(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
LUISJVGZWDQKGD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.